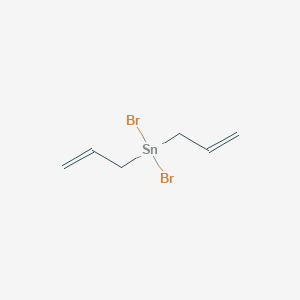

Diallyltin dibromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibromo-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVXRKJVMGRRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169672 | |

| Record name | Stannane, diallyldibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17381-88-3 | |

| Record name | Dibromodi-2-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17381-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, diallyldibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017381883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyltin dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, diallyldibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyltin dibromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W943KQ82XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diallyltin Dibromide via Oxidative Addition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyltin dibromide is a pivotal organotin reagent, serving as a versatile building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, particularly in the allylation of carbonyl compounds to produce homoallylic alcohols, makes it a compound of significant interest for the pharmaceutical and chemical industries.[1] This guide provides an in-depth exploration of the direct synthesis of this compound from the reaction of metallic tin with allyl bromide. We will dissect the underlying reaction mechanism, present a detailed and optimized experimental protocol, discuss critical process parameters, and outline the necessary safety procedures for handling the hazardous materials involved. This document is intended to be a complete resource, blending theoretical principles with practical, field-proven insights to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

Organotin compounds have carved a unique niche in the landscape of organic synthesis, prized for their stability, reactivity, and selectivity.[2][3] Among them, this compound ((CH₂=CHCH₂)₂SnBr₂) stands out as a key intermediate. The allyl groups attached to the tin atom can be readily transferred to various electrophiles, making it a powerful tool for constructing complex molecular architectures. The direct synthesis from elemental tin and allyl bromide offers an efficient and straightforward route to this valuable reagent, bypassing the need for pre-formed organometallic precursors.[4]

Reaction Mechanism: The Oxidative Addition Pathway

The formation of this compound from tin metal and allyl bromide is a classic example of an oxidative addition reaction. In this process, the metallic tin, in its zero oxidation state (Sn(0)), reacts with two equivalents of allyl bromide, inserting itself into the carbon-bromine bond. This results in the tin being oxidized to a +4 state (Sn(IV)).

The reaction is understood to proceed through a radical mechanism.[4] The process can be conceptualized in the following stages:

-

Initiation: The surface of the tin metal interacts with an allyl bromide molecule. The polarization of the carbon-bromine bond, potentially aided by a catalyst, facilitates the initial electron transfer from the tin.

-

Intermediate Formation: In aqueous media, the reaction has been shown to first generate an allyltin(II) bromide intermediate.[1] This is followed by a second reaction with another molecule of allyl bromide to yield the final this compound product.

-

Overall Transformation: Sn(0) + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂)₂SnBr₂

The use of catalysts is crucial for achieving high yields and practical reaction rates. While amalgamation of the tin powder with mercuric chloride can activate the surface, the use of organic bases like pyridine or triethylamine has proven more effective, boosting yields to around 70%.[4] These bases are thought to assist in polarizing the C-Br bond, making it more susceptible to reaction with the tin metal.[4]

Caption: Oxidative addition mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on established literature procedures and is optimized for laboratory-scale synthesis.[4] All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.

3.1. Reagents and Equipment

-

Reagents:

-

Tin powder, fine mesh (Sn)

-

Allyl bromide (3-bromopropene), CH₂=CHCH₂Br (stabilized)

-

Toluene, anhydrous

-

Pyridine, anhydrous (Catalyst)

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat plate

-

Inert gas inlet/outlet (bubbler)

-

Thermometer

-

Vacuum distillation apparatus

-

3.2. Step-by-Step Synthesis Procedure

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and inert gas inlet. Ensure all glassware is thoroughly dried.

-

Charging the Flask: Add tin powder (e.g., 0.1 mol) and a magnetic stir bar to the flask.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

Solvent and Catalyst Addition: Add anhydrous toluene (e.g., 100 mL) and anhydrous pyridine (e.g., 0.02 mol) to the flask.

-

Heating: Begin stirring and heat the mixture to reflux (approximately 111°C for toluene).

-

Allyl Bromide Addition: Once the toluene is refluxing, add allyl bromide (e.g., 0.22 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and a gradual temperature increase may be observed.

-

Reaction: After the addition is complete, maintain the reflux for an additional 4-6 hours. The reaction progress can be monitored by observing the consumption of the tin powder.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted tin and other solid byproducts. Caution: The solid residue may be pyrophoric; quench carefully.

-

Transfer the filtrate to a single-neck flask for distillation.

-

-

Purification:

-

First, remove the toluene solvent by distillation at atmospheric pressure.

-

Purify the remaining crude this compound by vacuum distillation. The product is a colorless liquid.[4]

-

Caption: Step-by-step experimental workflow for synthesis.

Process Optimization and Key Parameters

The success of this synthesis hinges on careful control of several variables. The choice of solvent and catalyst has the most significant impact on the reaction yield.

| Parameter | Condition/Reagent | Rationale & Impact on Yield | Reference |

| Solvent | Toluene (boiling) | Provides the necessary high temperature (111°C) to initiate the reaction. Lower boiling solvents are less effective. | [4] |

| Catalyst | None | Low yield (~14%). The direct uncatalyzed reaction is slow. | [4] |

| Mercuric Chloride | Moderate yield (~44%). Activates the tin surface via amalgamation. | [4] | |

| Pyridine/Triethylamine | High yield (~70%). Organic bases polarize the C-Br bond, facilitating the reaction. This is the recommended approach. | [4] | |

| Atmosphere | Inert (N₂ or Ar) | Prevents the formation of tin oxides on the metal surface and avoids oxidation of allyltin intermediates, which can lead to undesirable gummy byproducts.[4] | [4] |

| Temperature | Reflux | Essential for overcoming the activation energy of the reaction. Lower temperatures result in significantly slower reaction rates. | [4] |

Safety, Handling, and Hazard Mitigation

E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in practice is synonymous with a culture of safety. The reagents used in this synthesis are highly hazardous and demand strict adherence to safety protocols.

-

Allyl Bromide: This compound is highly toxic, flammable, corrosive, and a potent alkylating agent.[5] It can cause severe skin burns and is fatal if inhaled in high concentrations.[6]

-

Handling: Always handle allyl bromide in a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or laminate).[7][8]

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area away from ignition sources.[6] Keep containers tightly sealed.

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite.[7]

-

-

Organotin Compounds: The toxicity of organotin compounds varies, but they should generally be treated as hazardous.[3] They can be absorbed through the skin and may cause irritation or systemic effects.

-

Handling: Avoid direct contact. Use the same high level of PPE as for allyl bromide.

-

Waste: All organotin waste, including contaminated glassware and filter residues, must be disposed of as hazardous chemical waste according to institutional and local regulations.

-

References

-

Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. Journal of the American Chemical Society. [Link]

-

SD Fine-Chem. Allyl bromide Safety Data Sheet. [Link]

-

Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

-

YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]

-

PrepChem. (n.d.). Preparation of allyl bromide. [Link]

-

Wikipedia. (n.d.). Allyl bromide. [Link]

-

Jastrzebski, J. T. B. H., & van Koten, G. (1991). Oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds. Journal of Organometallic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allyl bromides. [Link]

-

University of California, Irvine. (n.d.). Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dibromoalkanes (dibromination). [Link]

-

YouTube. (2019). Allyl Bromide preparation. [Link]

-

University of Cambridge. (n.d.). Some uses of tin compounds in organic synthesis. [Link]

-

Organic Syntheses. (n.d.). Alkyl and alkylene bromides. [Link]

-

Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

- Pereyre, M., Quintard, J. P., & Rahm, A. (n.d.). Tin in Organic Synthesis.

-

YouTube. (2021). Dibromination of stilbene - laboratory experiment. [Link]

-

Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications. [Link]

-

ResearchGate. (2018). Review of organotin compounds: chemistry and applications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. gelest.com [gelest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allyl bromide - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

Physicochemical properties of diallyltin dibromide

An In-Depth Technical Guide to the Physicochemical Properties of Diallyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₁₀Br₂Sn) is an organotin compound characterized by a central tin atom bonded to two allyl groups and two bromine atoms. As a reactive intermediate, it holds a significant position in organometallic chemistry, primarily serving as a precursor for the synthesis of other functionalized organotin reagents and as a participant in allylation reactions.[1] The presence of the versatile allyl groups, combined with the lability of the tin-bromine bonds, defines its chemical behavior and utility. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and toxicological considerations, grounded in available literature and expert analysis.

Molecular Structure and Physicochemical Properties

This compound possesses a tetrahedral geometry around the central tin (Sn) atom. The molecule's properties are dictated by the covalent C-Sn bonds and the more polar Sn-Br bonds. The allyl groups introduce sites of unsaturation, making the compound susceptible to further chemical transformations. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂Sn | [2] |

| IUPAC Name | dibromo-bis(prop-2-enyl)stannane | [2] |

| Molecular Weight | ~359.82 g/mol | [2] |

| Boiling Point | 77-79 °C @ 2 mmHg | [3] |

| Density | 1.8640 g/cm³ | [3] |

| Appearance | Colorless to light yellow liquid | Inferred from precursors and synthesis descriptions.[3][4] |

| Solubility | Soluble in non-polar organic solvents (e.g., toluene). Readily hydrolyzes in water. | [3] |

Synthesis and Purification

The most common and effective method for preparing this compound is the direct synthesis from metallic tin and allyl bromide.[3][5] This oxidative addition reaction is often catalyzed to improve efficiency and yield.

Causality in Synthetic Protocol

The choice of catalyst is critical for achieving high yields. Catalysts such as mercuric chloride activate the tin metal surface, while amines like triethylamine are thought to polarize the carbon-bromine bond in allyl bromide, facilitating the reaction.[3] Anhydrous conditions are paramount, as this compound is readily hydrolyzable, which would lead to the formation of tin oxides and a significant reduction in yield.[3] The reaction is typically performed under an inert atmosphere to prevent oxidation of the organotin product.[3]

Detailed Experimental Protocol: Catalytic Direct Synthesis

Objective: To synthesize this compound from tin powder and allyl bromide.

Materials:

-

Tin powder (Sn)

-

Allyl bromide (C₃H₅Br)

-

Toluene, anhydrous

-

Mercuric chloride (HgCl₂), catalyst

-

Triethylamine (Et₃N), catalyst

-

Nitrogen (N₂) or Argon (Ar) gas supply

-

Standard reflux and distillation glassware

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with tin powder.

-

Catalyst Activation: Add a catalytic amount of mercuric chloride and anhydrous toluene. Heat the mixture to boiling for a short period to activate the tin surface.

-

Reaction Initiation: Cool the flask slightly and add a catalytic amount of triethylamine.

-

Substrate Addition: Slowly add allyl bromide to the stirred suspension. The reaction is exothermic, and the temperature will rise. Maintain control by adjusting the addition rate.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux (approx. 111°C in toluene) for 1.5-2 hours to ensure the reaction goes to completion.[3]

-

Purification:

-

Cool the reaction mixture and filter it under an inert atmosphere to remove any unreacted tin and other solids.

-

Remove the toluene solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at 77-79 °C at 2 mmHg.[3]

-

Visualization of the Synthetic Workflow

Caption: Workflow for the direct synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to be complex due to the allyl group. It would feature signals for the terminal vinylic protons (CH₂=), the internal vinylic proton (=CH-), and the methylene protons adjacent to the tin atom (-CH₂-Sn). The vinylic protons would appear as complex multiplets in the range of δ 5.0-6.1 ppm.[7][8] The methylene protons attached to tin would likely appear as a doublet around δ 3.9 ppm, coupled to the adjacent vinylic proton.[8]

-

¹³C NMR: The spectrum would show three distinct signals for the allyl carbons: two in the vinylic region (~118 and ~135 ppm) and one for the Sn-CH₂ carbon at higher field.

-

¹¹⁹Sn NMR: The chemical shift in tin NMR is highly sensitive to the coordination number and the nature of the substituents. For a tetracoordinate dialkyltin dihalide, the ¹¹⁹Sn signal is expected to be in the range of δ 120-140 ppm.

-

FTIR: The infrared spectrum would be characterized by C-H stretching vibrations (~2900-3100 cm⁻¹), a C=C stretching vibration (~1640 cm⁻¹), and strong absorptions corresponding to Sn-C (~550-500 cm⁻¹) and Sn-Br (~250-200 cm⁻¹) stretching.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | δ 5.8 - 6.1 ppm (m) | =CH- |

| δ 5.0 - 5.3 ppm (m) | CH₂= | |

| δ ~3.9 ppm (d) | Sn-CH₂- | |

| ¹³C NMR | δ ~135 ppm | =CH- |

| δ ~118 ppm | CH₂= | |

| δ ~30 ppm | Sn-CH₂- | |

| ¹¹⁹Sn NMR | δ 120 - 140 ppm | Sn |

| FTIR | ~1640 cm⁻¹ | C=C stretch |

| ~550-500 cm⁻¹ | Sn-C stretch | |

| ~250-200 cm⁻¹ | Sn-Br stretch |

Chemical Reactivity

The reactivity of this compound is dominated by two primary features: the lability of the tin-bromine bonds and the reactivity of the allyl groups.

-

Hydrolysis: The compound is sensitive to moisture, readily hydrolyzing to form various tin oxide and hydroxide species.[3] This necessitates handling under anhydrous conditions.

-

Nucleophilic Substitution: The bromide ligands can be displaced by a variety of nucleophiles, making it a useful precursor for other diallyltin derivatives of the formula (C₃H₅)₂SnY₂, where Y can be groups attached via oxygen, sulfur, or nitrogen.[9]

-

Allylation Agent: In the presence of a carbonyl compound (aldehyde or ketone), this compound can act as an allylation agent to form homoallylic alcohols.[1] This reaction is a cornerstone of its utility in organic synthesis. In aqueous media, the reaction proceeds via an allyltin(II) bromide intermediate.[1]

-

Transmetalation: The allyl groups can be transferred to other metals, a common reaction pathway in organometallic chemistry.[9]

Visualization of Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Safety and Toxicological Profile

Specific toxicological data for this compound is not extensively documented. However, as an organotin compound, it should be handled with extreme caution. The toxicity of organotins varies significantly with the nature and number of organic groups attached to the tin atom.[9]

-

General Organotin Toxicity: Compounds like dibutyltin and tributyltin derivatives are known to be toxic.[10][11] Exposure can lead to a range of adverse health effects.

-

Precursor Toxicity: The precursor, allyl bromide, is a toxic and flammable liquid known to be a lachrymator and skin irritant.[4] It is also listed as a hazardous substance.[4]

-

Handling Precautions: Due to the presumed toxicity and reactivity, this compound must be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed under an inert atmosphere to prevent both hydrolysis and potential oxidation.

Conclusion

This compound is a valuable and reactive organotin intermediate. Its well-defined synthesis from tin metal and allyl bromide provides a direct route to a versatile chemical building block. While its primary utility lies in the allylation of carbonyls and as a precursor to other organotin compounds, its sensitivity to moisture and inherent toxicity require careful and experienced handling. The predictive spectroscopic data provided in this guide offers a framework for its characterization in research and development settings.

References

-

Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Legacy Archives. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary. Retrieved from: [Link]

-

YouTube. (2021). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Available at: [Link]

-

National Toxicology Program. (2008). NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6). National Institutes of Health. Available at: [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. Available at: [Link]

-

Signal Processing Group. (n.d.). (Br) Bromine NMR. University of Cambridge. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Diallyltin dibromide CAS number and molecular structure

An In-Depth Technical Guide to Diallyltin Dibromide

Introduction

This compound is an organotin compound that serves as a valuable intermediate in organic synthesis. Characterized by a central tin atom bonded to two allyl groups and two bromine atoms, its reactivity is dominated by the lability of the tin-bromine bonds and the unique properties of the allyl groups. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, key applications in synthetic chemistry, and essential safety and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

This compound is systematically named dibromo-bis(prop-2-en-1-yl)stannane. Its identity is defined by several key identifiers and structural features, summarized below.

Key Chemical Identifiers

A compilation of the essential chemical data for this compound is presented in Table 1. The CAS number provided is from a technical grade product sheet, which should be noted for procurement and regulatory purposes.

| Property | Value | Source(s) |

| CAS Number | 17381-88-3 | [1] |

| Molecular Formula | C₆H₁₀Br₂Sn | [2] |

| Molecular Weight | 359.65 g/mol | [2] |

| IUPAC Name | dibromo-bis(prop-2-en-1-yl)stannane | [2] |

| SMILES | C=CC(Br)Br | [2] |

| InChI | InChI=1S/2C3H5.2BrH.Sn/c21-3-2;;;/h23H,1-2H2;2*1H;/q;;;;+2/p-2 | [2] |

| InChIKey | YLKVXRKJVMGRRR-UHFFFAOYSA-L | [2] |

Molecular Structure

The molecular structure of this compound features a central tin(IV) atom in a tetrahedral geometry. The two allyl groups and two bromine atoms are covalently bonded to the tin center. The allyl groups are a source of nucleophilic carbon, which is key to the compound's utility in organic synthesis.

Caption: Workflow for the direct synthesis of this compound.

Chemical Reactivity and Applications

The primary application of this compound in research is as a precursor for allylation reactions. It serves as an efficient allylating agent for various electrophiles, most notably carbonyl compounds.

Allylation of Carbonyl Compounds

This compound reacts with aldehydes and ketones to produce homoallylic alcohols. [3]This transformation is a powerful tool for carbon-carbon bond formation. The reaction proceeds through the nucleophilic attack of one of the allyl groups from the tin atom onto the electrophilic carbonyl carbon.

The reaction can be conceptualized as follows:

This compound + Carbonyl Compound → Homoallylic Alcohol

In aqueous media, the reaction of allyl bromide with tin metal can first generate allyltin(II) bromide, which then can react further to form this compound. [3]Both of these organotin intermediates are capable of allylating carbonyl compounds. [3]

Caption: General scheme for the allylation of carbonyls.

Safety and Handling

Organotin compounds, including this compound, are toxic and require careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion. [1]

Toxicological Profile

-

Acute Toxicity: this compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [1]* Irritation: It causes serious eye irritation and skin irritation. [1]Organotins can be absorbed through the skin. [1]* Environmental Hazard: This substance may be hazardous to the environment. [1]

Recommended Handling Procedures

Due to its toxicity, all manipulations of this compound should be conducted within a chemical fume hood. [1]

-

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves are recommended. [1] * Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn. [1] * Lab Coat: A lab coat or other suitable protective clothing should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a respirator should be used. [1]* Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, direct sunlight, bases, and reducing agents. [1]The container should be stored under an inert atmosphere to prevent degradation. Store in a locked cabinet or area. [1]* Spills and Disposal: In case of a spill, avoid generating dust or aerosols. Absorb with an inert material and place in a suitable container for disposal. Waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [1]Do not dispose of into sewers. [1]

-

References

-

Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 27(7), 2410-2413. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, C. J., & Chan, T. H. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(19), 7015-7019. [Link]

-

Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Publications. [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: DIALLYLDIBROMOTIN, tech-95. Retrieved from [Link]

Sources

Spectroscopic Profile of Diallyltin Dibromide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for diallyltin dibromide ((CH₂=CHCH₂)₂SnBr₂), a key organotin reagent. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the structure, purity, and reactivity of this compound in various synthetic applications.

Molecular Structure and Spectroscopic Overview

This compound is a tetravalent organotin compound featuring a central tin atom bonded to two allyl groups and two bromine atoms. This structure dictates its characteristic spectroscopic signature. The allyl groups provide a rich source of information in ¹H and ¹³C NMR, while the tin atom, with its magnetically active isotopes (¹¹⁷Sn and ¹¹⁹Sn), offers unique insights through ¹¹⁹Sn NMR. Infrared spectroscopy helps to identify key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by the distinct signals of the allyl protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the tin and bromine atoms. Partial ¹H-NMR spectra from in-situ reaction monitoring have identified the characteristic signals of this compound.[1]

Experimental Protocol (Predicted): A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 300 or 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Sn-CH₂ -CH=CH₂ (Hα) | 2.5 - 2.8 | d | ~8 |

| Sn-CH₂-CH =CH₂ (Hβ) | 5.8 - 6.2 | m | - |

| Sn-CH₂-CH=CH₂ (Hγ) | 4.8 - 5.2 | m | - |

-

Hα (Sn-CH₂): These protons are adjacent to the tin atom, which results in a downfield shift compared to a typical allylic proton. The signal appears as a doublet due to coupling with the adjacent vinyl proton (Hβ). Satellites arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes are also expected.

-

Hβ (-CH=): This proton, being part of the double bond and coupled to three other protons (Hα and Hγ), will appear as a complex multiplet.

-

Hγ (=CH₂): The terminal vinyl protons are diastereotopic and will appear as two separate multiplets, coupled to Hβ.

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the proximity to the electropositive tin atom.

Experimental Protocol (Predicted): The ¹³C NMR spectrum is typically acquired at 75 or 100 MHz using a proton-decoupled pulse sequence. The sample is dissolved in CDCl₃.

Data Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Sn-C H₂-CH=CH₂ (Cα) | 25 - 30 |

| Sn-CH₂-C H=CH₂ (Cβ) | 135 - 140 |

| Sn-CH₂-CH=C H₂ (Cγ) | 115 - 120 |

-

Cα (Sn-CH₂): This carbon, directly attached to tin, is shielded compared to the vinyl carbons and appears in the upfield region.

-

Cβ (-CH=): The internal vinyl carbon is deshielded and appears further downfield.

-

Cγ (=CH₂): The terminal vinyl carbon appears at a chemical shift typical for sp² hybridized carbons.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[2][3]

Experimental Protocol (Predicted): The ¹¹⁹Sn NMR spectrum is recorded on a multinuclear NMR spectrometer. Tetramethyltin (SnMe₄) is commonly used as an external reference (δ 0.00 ppm).[2]

Data Interpretation:

The ¹¹⁹Sn chemical shift for this compound is expected to be in the range of +50 to +100 ppm . This is based on the general trend that the ¹¹⁹Sn resonance shifts to higher frequency (downfield) with increasing electronegativity of the halogen substituents. For comparison, dialkyltin dichlorides typically resonate in a similar range.[3] The coordination of solvent molecules can also influence the chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.

Experimental Protocol (Predicted): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (KBr or NaCl) or as a solution in a suitable solvent.

Data Interpretation:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²) | 3080 - 3010 | Medium |

| C-H stretch (sp³) | 2960 - 2850 | Medium |

| C=C stretch | 1640 - 1620 | Medium |

| CH₂ scissoring | 1465 - 1450 | Medium |

| C-H bend (vinyl) | 990 and 910 | Strong |

| Sn-C stretch | 520 - 480 | Medium-Strong |

| Sn-Br stretch | Below 400 | Strong |

The presence of the allyl group is confirmed by the C=C and vinyl C-H stretching and bending vibrations. The Sn-C and Sn-Br stretching frequencies are found in the far-IR region and are characteristic of organotin halides.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and isotopic distribution of this compound, and its fragmentation pattern can further confirm the structure.

Experimental Protocol (Predicted): A mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Data Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple isotopes of tin and bromine. Tin has ten stable isotopes, with ¹²⁰Sn being the most abundant, and bromine has two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. This complex isotopic distribution leads to a distinctive cluster of peaks for the molecular ion and any tin- and bromine-containing fragments.

Predicted Fragmentation Pattern:

-

[M]⁺: The molecular ion peak cluster.

-

[M - Br]⁺: Loss of a bromine atom.

-

[M - C₃H₅]⁺: Loss of an allyl radical.

-

[Sn(C₃H₅)Br]⁺: A prominent fragment.

-

[SnBr]⁺: Tin monobromide fragment.

-

[Sn]⁺: Tin ion.

Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

References

-

Partial ¹H-NMR spectra in CDCl3 of the reaction of allyl bromide and tin in water after extraction. a) 15 minutes; b) 30 minutes; c) 1 h, d) 4 h and e) 8 h. Assignments: allyl bromide (I); tetrallyltin (II); triallyltin bromide (III); this compound (IV) and propene (V). ResearchGate. [Link]

-

Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

-

Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. The Royal Society of Chemistry. [Link]

-

NMR Periodic Table: Tin NMR. IMSERC. [Link]

-

¹¹⁹Sn{¹H} NMR spectrum of 1 in d3-acetonitrile showing Sn-Sn couplings indicative of the solution integrity of these compounds. ResearchGate. [Link]

-

(Sn) Tin NMR. University of Ottawa. [Link]

-

This compound (C6H10Br2Sn). PubChem. [Link]

-

¹¹⁹Sn and ¹³C NMR Spectral Study of Some Vinyltin(IV) Compounds Involving the Sn-S Bond. Collection of Czechoslovak Chemical Communications. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of Diallyltin Dibromide

Abstract: Diallyltin dibromide serves as a robust and highly versatile reagent in modern organic synthesis, primarily recognized for its role in the Barbier-type allylation of carbonyl compounds. This guide provides a comprehensive technical overview of its core reactivity, mechanistic underpinnings, and practical applications. We will explore its synthesis, the stereochemical outcomes of its reactions with aldehydes, and its utility in the construction of complex molecular architectures relevant to drug development. By explaining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the expert insights needed to effectively harness the synthetic potential of this compound.

Introduction: The Role of Allyltin Reagents in C-C Bond Formation

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of molecular complexity from simpler precursors. Among the vast arsenal of organometallic reagents, allyltin compounds occupy a privileged position. Their moderate reactivity, high functional group tolerance, and often predictable stereoselectivity make them powerful tools for the synthesis of homoallylic alcohols—a key structural motif in numerous natural products and pharmaceutical agents.[1][2]

This compound, (CH₂=CHCH₂)₂SnBr₂, distinguishes itself within this class. It is often generated in situ from metallic tin and allyl bromide, characteristic of a Barbier-type reaction.[3][4] This approach avoids the preparation and isolation of a sensitive organometallic species, offering significant practical advantages.[3] Unlike highly reactive organolithium or Grignard reagents, this compound exhibits greater chemoselectivity, allowing for precise transformations in the presence of various functional groups. This guide will delve into the chemical principles that govern its reactivity and demonstrate its application in sophisticated synthetic contexts.

Synthesis and Characterization

The most common and practical method for generating this compound is the direct reaction of metallic tin with allyl bromide.[5][6] This oxidative addition is typically performed in a suitable solvent, and the resulting organotin species is used directly in subsequent reactions.

Key Synthesis Characteristics:

-

In Situ Generation: The Barbier protocol involves mixing an alkyl halide (allyl bromide), a carbonyl compound, and a metal (tin) in a single pot.[3] The organotin reagent forms and reacts in the same vessel.

-

Reaction Intermediates: The reaction between tin and allyl bromide can produce a mixture of organotin species, including allyltin(II) bromide, this compound, and triallyltin bromide.[7][8] Studies suggest that this compound is a key reactive intermediate in these aqueous media reactions.[8]

-

Catalysis: The direct synthesis can be sluggish. Catalysts such as mercuric chloride, in combination with amines like triethylamine, have been shown to significantly improve yields by activating the tin surface and polarizing the C-Br bond.[5]

The structure of this compound can be confirmed using standard analytical techniques, particularly ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the allyl groups attached to the tin center.

Core Reactivity: The Barbier-Type Allylation of Carbonyls

The quintessential reaction of this compound is the nucleophilic addition of an allyl group to an aldehyde or ketone, yielding a homoallylic alcohol.[1] This transformation is valued for its reliability and stereochemical predictability.

Mechanism of Action: A Cyclic Transition State

The allylation of aldehydes with this compound is widely believed to proceed through a highly organized, six-membered cyclic transition state, analogous to the Zimmerman-Traxler model.[7][9] This model is crucial for understanding and predicting the stereochemical outcome of the reaction.

Key Mechanistic Steps:

-

Lewis Acid Activation: The tin atom in this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal carbon of one of the allyl groups attacks the activated carbonyl carbon.

-

Cyclic Transition State: The reaction proceeds through a chair-like six-membered ring involving the tin atom, the two bromine atoms, the carbonyl oxygen and carbon, and the three carbons of the allyl group.

-

Stereochemical Implication: To minimize steric hindrance, the substituent (R group) of the aldehyde preferentially occupies an equatorial position in the transition state. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.

Caption: Standard workflow for a Barbier-type allylation reaction.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol), tin powder (1.5 mmol), and the chosen solvent (e.g., 10 mL THF/H₂O 9:1).

-

Reagent Addition: Begin vigorous stirring. Add allyl bromide (2.5 mmol) dropwise to the suspension over 5 minutes. The reaction may be mildly exothermic.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup (Quenching): Carefully quench the reaction by adding 15 mL of a saturated aqueous ammonium chloride solution. Stir for an additional 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure homoallylic alcohol. The self-validating nature of this protocol is confirmed by the complete consumption of the starting aldehyde (verified by TLC) and the isolation of a product whose spectral data (¹H NMR, ¹³C NMR) is consistent with the expected homoallylic alcohol structure.

Conclusion and Future Outlook

This compound remains a cornerstone reagent for the stereocontrolled synthesis of homoallylic alcohols. Its utility, stemming from the convenient in situ generation via the Barbier protocol and the predictable stereochemical outcomes guided by the cyclic transition state model, ensures its continued relevance in both academic research and industrial drug development. Future research will likely focus on developing catalytic and more environmentally benign versions of these reactions, potentially reducing the stoichiometric use of tin and expanding the reaction scope even further. The principles of chelation and stereocontrol detailed herein provide a robust framework for chemists to design synthetic routes toward the next generation of complex, biologically active molecules.

References

-

Lima, R. K. C., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 12(9), 2089-2105. [Link]

-

Lima, R. K. C., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. ResearchGate. [Link]

-

Ghosh, A. K., & Kadam, P. P. (2025). Asymmetric Total Synthesis and Structural Reassignment of Nervione. Journal of Organic Chemistry. (Note: This is a representative example of synthesis where such reagents are applied). [Link]

-

Ashenhurst, J. (2021). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

-

Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 27(11), 4102-4104. [Link]

-

Chan, T. H., Li, C. J., & Yang, Y. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(19), 7029-7032. [Link]

-

Malkov, A. V., & Kočovský, P. (2012). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Catalysis, 2(9), 2039-2079. [Link]

-

Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry. [Link]

-

Sato, T., Otera, J., & Nozaki, H. (1990). Organotin triflate promoted carbonyl activation. Does acetalization deactivate or activate carbonyl groups?. Journal of the American Chemical Society. [Link]

-

Walsh, P. J., et al. (2011). Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(22), 8524-8527. [Link]

-

Romo, D., & Fang, F. G. (2006). Total Synthesis of the Natural Product (±)-Dibromophakellin and Analogues. Organic Letters, 8(15), 3247-3250. [Link]

-

Liang, C., et al. (2025). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. University Chemistry. [Link]

-

Chulabhorn Research Institute. (2023). Total Synthesis of Natural Products. [Link]

-

Organic Chemistry. (2020). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. YouTube. [Link]

-

Wikipedia. Barbier reaction. [Link]

- Molt, K. R., & Hechenbleikner, I. (1970). Direct synthesis of dialkyltin dichloride.

-

Chad's Prep. (2018). Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

-

Halligan, N. G., & Blaszczak, L. C. (1998). Allyltributyltin. Organic Syntheses. [Link]

-

Wikipedia. Carbonyl allylation. [Link]

-

Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

-

Gribble, G. W. (2010). Stereoselective Halogenation in Natural Product Synthesis. Natural Product Reports, 27(12), 1771-1815. [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection: Natural product synthesis. [Link]

-

NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. [Link]

-

Brown, M. K., et al. (2015). Allyl addition to aldehydes with α-substituted allylboronate. ResearchGate. [Link]

-

Romo, D., & Fang, F. G. (2006). Total synthesis of the natural product (±)-dibromophakellin and analogues. PubMed. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Control experiment a The reaction with deuterium labeling allylic... ResearchGate. [Link]

-

Abel, E. W., et al. (1973). Organotin reagents for the synthesis of π-allyl, π-cyclopentadienyl, π-indenyl, and other related π-enyl carbonyl derivatives of the transition metals. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Quinn, M. P., et al. (2011). Boron Trihalide Mediated Haloallylation of Aryl Aldehydes and Its Application to the Preparation of (E)-1,3-Dienes. Organic Chemistry Portal. [Link]

-

Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2151-2162. [Link]

Sources

- 1. Carbonyl allylation - Wikipedia [en.wikipedia.org]

- 2. cri.or.th [cri.or.th]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Diallyltin Dibromide: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Enduring Utility of Organotin Intermediates

Organotin compounds, characterized by at least one tin-carbon bond, occupy a significant and enduring role in the landscape of organic synthesis. Their utility, however, is counterbalanced by their inherent toxicity, necessitating careful handling and a thorough understanding of their reactivity.[1] Among the diverse array of organotin reagents, diallyltin dibromide emerges as a particularly valuable intermediate, primarily for its role in the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in key synthetic transformations, tailored for researchers, scientists, and professionals in drug development.

Diorganotin dihalides, such as this compound, generally exhibit lower toxicity than their triorganotin counterparts.[1] Nevertheless, all organotin compounds should be handled with stringent safety protocols due to their potential health hazards.[1] This guide will therefore also address the critical safety considerations for working with this class of reagents.

Core Properties and Characterization of this compound

This compound is a versatile organotin(IV) halide featuring a central tin atom bonded to two allyl groups and two bromine atoms.[2] Its reactivity is primarily dictated by the electrophilic nature of the tin center and the lability of the tin-bromine bonds.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H10Br2Sn | [2] |

| Molecular Weight | 359.66 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] (by analogy) |

| Boiling Point | 77-79 °C at 2 mmHg | [4] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the allyl group's protons. The chemical shifts and coupling constants provide valuable structural information.[5][6][7]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Sn-CH ₂-CH=CH₂ | ~2.4 - 2.8 | Doublet of Triplets (dt) | J(H-C=C) ≈ 7-9 Hz, J(H-Sn) satellites |

| Sn-CH₂-CH =CH₂ | ~5.8 - 6.2 | Multiplet (ddt) | J(trans H-C=C) ≈ 17 Hz, J(cis H-C=C) ≈ 10 Hz, J(H-C-C) ≈ 7-9 Hz |

| Sn-CH₂-CH=CH ₂ | ~4.9 - 5.2 | Multiplet | J(trans H-C=C) ≈ 17 Hz, J(cis H-C=C) ≈ 10 Hz |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.[8][9][10][11][12]

| Carbon | Expected Chemical Shift (δ, ppm) |

| Sn-C H₂-CH=CH₂ | ~30 - 40 |

| Sn-CH₂-C H=CH₂ | ~130 - 140 |

| Sn-CH₂-CH=C H₂ | ~115 - 125 |

FT-IR Spectroscopy: The infrared spectrum will show characteristic vibrational frequencies for the allyl groups.[13][14][15][16]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (alkene) | 3080 - 3010 | Medium |

| C-H stretch (alkane) | 2980 - 2850 | Medium-Strong |

| C=C stretch (alkene) | 1645 - 1630 | Medium |

| =C-H bend (alkene) | 1000 - 650 | Strong |

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for tin, which has several stable isotopes. The fragmentation pattern will likely involve the loss of allyl and bromide groups.[17][18]

Synthesis of this compound: A Practical Approach

The most common and direct method for the synthesis of this compound involves the reaction of metallic tin with allyl bromide.[4] This reaction can be catalyzed to improve yields.

Experimental Protocol: Direct Synthesis

This protocol is a representative procedure based on established methodologies.[4]

Materials:

-

Tin powder (Sn)

-

Allyl bromide (C₃H₅Br)

-

Toluene (anhydrous)

-

Mercuric chloride (HgCl₂) (catalyst)

-

Triethylamine (Et₃N) (co-catalyst)

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add tin powder (1.0 eq) and anhydrous toluene.

-

Add a catalytic amount of mercuric chloride (e.g., 0.01 eq) and heat the mixture to reflux for 30 minutes to activate the tin.

-

Cool the mixture slightly and add triethylamine (e.g., 0.1 eq).

-

Slowly add a solution of allyl bromide (2.2 eq) in anhydrous toluene via the dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete as monitored by GC or TLC.

-

Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

-

The toluene is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation (b.p. 77-79 °C at 2 mmHg).[4]

Causality in Experimental Choices:

-

Anhydrous Conditions: Organotin halides are sensitive to moisture, which can lead to the formation of tin oxides and hydroxides, reducing the yield of the desired product.[4]

-

Catalyst System: Mercuric chloride activates the tin surface through amalgamation, while triethylamine likely facilitates the reaction by polarizing the C-Br bond of allyl bromide.[4]

-

Slow Addition: The reaction is exothermic, and slow addition of allyl bromide helps to control the reaction temperature and prevent side reactions.

-

Vacuum Distillation: this compound has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, minimizing thermal decomposition.

Applications in Organic Synthesis

This compound is a cornerstone reagent for the allylation of carbonyl compounds and holds potential in palladium-catalyzed cross-coupling reactions.

Allylation of Carbonyls: The Barbier-Type Reaction

A primary application of this compound is in the Barbier-type reaction, where it is often generated in situ from tin and allyl bromide in the presence of a carbonyl compound.[3][19][20][21][22][23] This one-pot procedure is highly efficient for the synthesis of homoallylic alcohols.

Reaction Mechanism:

The reaction proceeds through the formation of an organotin intermediate, which then adds to the carbonyl group. In aqueous media, the reaction can proceed through allyltin(II) bromide and then this compound.[20]

Caption: Experimental workflow for Barbier-type allylation.

Stille Cross-Coupling Reactions

While less common for this compound itself, organotin reagents are central to the Stille reaction, a powerful palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds. [24][25][26][27]In principle, the allyl groups of this compound could be transferred to an aryl or vinyl halide.

Catalytic Cycle of the Stille Reaction:

The mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. [25]

Caption: Catalytic cycle of the Stille reaction.

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. [1]Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. Diorganotins are generally less toxic than triorganotins, but all routes of exposure (inhalation, ingestion, and dermal contact) should be avoided. [1]In case of a spill, the area should be decontaminated promptly. Waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of homoallylic alcohols via Barbier-type reactions. Its direct synthesis from tin and allyl bromide makes it an accessible reagent for many research laboratories. While its application in Stille cross-coupling is less explored, the general reactivity of organotin compounds suggests potential in this area as well. A thorough understanding of its synthesis, reactivity, and, crucially, its safe handling, will enable researchers to effectively harness the synthetic power of this important organotin intermediate.

References

- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.

- PubChemLite. (n.d.). This compound (C6H10Br2Sn).

-

ResearchGate. (2007). Allylation of aromatic and aliphatic aldehydes with allyl bromide mediated by tin in acid solution at room temperature. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

- Chan, T. H., Li, C. J., & Yang, Y. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(12), 4452–4455.

-

NIH. (n.d.). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of cationic N,N -diallylpyrrolidinium bromide monomer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Halligan, N. G., & Blaszczak, L. C. (1998). Allyltributyltin. Organic Syntheses, 75, 12.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

YouTube. (2020, July 15). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

- Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 26(7), 2301–2304.

- Myers, A. G. (n.d.). The Stille Reaction. Harvard University.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Retrieved from [Link]

- (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Allyl bromide. Retrieved from [Link]

- (n.d.). Table of Characteristic IR Absorptions.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of allyl bromide 1 and its conversion into organotin derivative 2. Retrieved from [Link]

-

PubChem. (n.d.). Dibromide. Retrieved from [Link]

- DSpace. (1975). OXIDATIVE ADDITION REACTIONS OF DICYCLOPENTADIENYLTIN(I1) AND OF TIN(I1)

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenylacetylene. Retrieved from [Link]

- DSpace. (n.d.). Oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds.

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

NIH. (n.d.). Dimeric ethyltin(IV)–dibromide–hydroxide–N,N-dimethylformamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, dibromo-. Retrieved from [Link]

Sources

- 1. On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. scribd.com [scribd.com]

- 10. compoundchem.com [compoundchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Dibromide | C8H6BBr2N | CID 139044253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methane, dibromo- [webbook.nist.gov]

- 19. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Stille Coupling [organic-chemistry.org]

- 25. Stille reaction - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Thermal Stability and Storage of Diallyltin Dibromide

Abstract

Diallyltin dibromide (C₆H₁₀Br₂Sn) is a valuable organotin reagent in organic synthesis, prized for its ability to participate in various coupling and allylation reactions. However, like many organometallic compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the thermal stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its experimental stability assessment and long-term storage. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and laboratory safety.

Introduction to this compound: A Profile

This compound is a crystalline solid belonging to the versatile class of organotin halides. Its molecular structure features a central tin atom bonded to two allyl groups and two bromine atoms. This configuration makes it a potent electrophile at the tin center while the allyl groups can act as nucleophilic partners in catalysis, making it a key intermediate for the synthesis of complex molecules.

The primary challenge associated with this compound lies in its sensitivity to environmental factors. Exposure to heat, moisture, oxygen, and even light can initiate decomposition, compromising its purity and reactivity.[1] This guide serves as a technical resource for researchers, offering a scientific framework for understanding and mitigating these stability risks.

Physicochemical and Safety Data

A foundational understanding of the material's properties is essential before handling. The following table summarizes key data for this compound.

| Property | Value | Source |

| IUPAC Name | Dibromo(diprop-2-en-1-yl)stannane | - |

| CAS Number | 17381-88-3 | [2] |

| Molecular Formula | C₆H₁₀Br₂Sn | - |

| Molar Mass | 352.65 g/mol | - |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] | [2] |

| Hazard Statements | Causes skin and serious eye irritation.[2] | [2] |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][4][5]

Core Principles of Stability and Degradation

The stability of this compound is not absolute; it is a function of its intrinsic bond energies and its reactivity with extrinsic factors. Understanding these degradation pathways is key to preventing them.

3.1 Intrinsic Factors

The Sn-C and Sn-Br bonds within the molecule possess specific dissociation energies. While relatively stable under ideal conditions, the allyl groups are susceptible to radical-mediated decomposition pathways, particularly when initiated by external energy sources like heat or UV light.

3.2 Extrinsic Degradation Pathways

Several environmental factors can accelerate the decomposition of this compound:

-

Thermal Stress: Elevated temperatures provide the activation energy needed to initiate bond cleavage, leading to the formation of radicals and subsequent decomposition.[4] The product is chemically stable under standard ambient conditions, but strong heating should be avoided.[4]

-

Atmospheric Exposure (Oxygen & Moisture): Organotin compounds are sensitive to both oxygen and moisture.[6] Moisture can lead to hydrolysis, cleaving the Sn-C bonds to form tin oxides and propene. Oxygen can initiate oxidative degradation pathways. Therefore, handling and storage under an inert atmosphere (e.g., argon or nitrogen) are mandatory.[6][7]

-

Light Exposure: Photons, particularly in the UV spectrum, can provide sufficient energy to induce photochemical decomposition. Storing the compound in the dark or in amber vials is a critical preventative measure.[1]

The interplay of these factors can lead to a complex degradation cascade, as visualized in the diagram below.

Caption: Potential degradation pathways for this compound.

Experimental Assessment of Thermal Stability

To ensure the quality and reliability of this compound in research, its thermal stability must be empirically verified. Thermogravimetric Analysis (TGA) is the primary technique for this purpose.

4.1 Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This allows for the precise determination of the onset temperature of decomposition, where the material begins to lose mass due to the evolution of volatile byproducts (e.g., propene, hydrogen bromide).[2][9] This value is a critical parameter for defining safe handling and processing temperatures.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[10]

-

Sample Preparation: Under an inert atmosphere (e.g., inside a glovebox), accurately weigh 5-10 mg of this compound into an alumina crucible.[11]

-

Atmosphere: Place the crucible into the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 30-50 mL/min to maintain an oxygen-free environment.[8][11]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.[12]

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of this curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[8]

Recommended Storage and Handling Protocols

Based on the compound's sensitivities, rigorous storage and handling procedures are non-negotiable for maintaining its integrity.

5.1 Recommended Storage Conditions

The following table summarizes the optimal conditions for storing this compound to minimize degradation. Studies on similar organotin compounds have shown significant degradation over time even at 4°C, emphasizing the need for colder temperatures for long-term stability.[13]

| Parameter | Condition | Rationale |

| Temperature | -20 °C | Minimizes thermal decomposition kinetics.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation.[1][6] |

| Container | Tightly sealed, amber glass vial/bottle. | Protects from light and atmospheric contamination.[1][4] |

| Location | Dry, well-ventilated, secure area away from heat and oxidizers. | Ensures safety and prevents reaction with incompatible materials.[2][4] |

5.2 Protocol: Inert Atmosphere Handling

All transfers and manipulations of this compound must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[7][14]

Caption: Workflow for handling this compound under inert atmosphere.

Self-Validating Check: Before introducing the reagent, the inert atmosphere can be validated. For a glovebox, oxygen and moisture sensors should read <10 ppm. For a Schlenk line, a bubbler should show a slow, positive outflow of inert gas, confirming the system is sealed from the atmosphere.[14]

Conclusion

The chemical integrity of this compound is paramount to its successful application in synthesis. Its thermal stability is finite and is critically dependent on rigorous exclusion of heat, light, moisture, and oxygen. By implementing the analytical protocols and stringent storage and handling procedures outlined in this guide, researchers can ensure reagent quality, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

-

UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Analytical Atomic Spectrometry, 11(11), 1137-1143. Retrieved from [Link]

-

Gelest, Inc. (2016). DIALLYLDIBROMOTIN, tech-95 Safety Data Sheet. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA data for the organometallic compounds used in this study. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. gelest.com [gelest.com]

- 3. cmu.edu [cmu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pnnl.gov [pnnl.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. tainstruments.com [tainstruments.com]

- 11. epfl.ch [epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Section 1: Core Principles and Hazard Analysis of Diallyltin Dibromide

An In-Depth Technical Guide to the Safe Handling of Diallyltin Dibromide